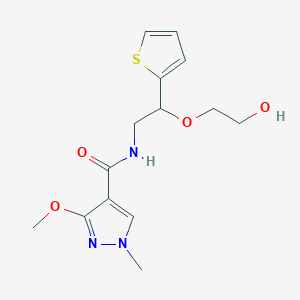
N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C14H19N3O4S and its molecular weight is 325.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide, with the CAS number 2034392-15-7, is a compound that has garnered attention for its potential biological activities, particularly in the context of anti-inflammatory and anti-cancer properties. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
| Property | Value |
|---|---|
| Common Name | This compound |
| CAS Number | 2034392-15-7 |
| Molecular Formula | C14H19N3O4S |
| Molecular Weight | 325.39 g/mol |
The compound's biological activity is primarily attributed to its ability to inhibit specific enzymes and pathways involved in inflammation and tumorigenesis. Research has indicated that pyrazole derivatives, such as this compound, often exhibit selective inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes and cancer progression .
Biological Activity
-
Anti-inflammatory Activity :
- A study highlighted the anti-inflammatory effects of various pyrazole derivatives, including those similar to this compound. The derivatives demonstrated significant inhibition of COX-1 and COX-2 enzymes, with some compounds showing an IC50 value as low as 0.034 μM . The anti-inflammatory effectiveness was assessed using carrageenan-induced rat paw edema models, revealing that certain derivatives exhibited superior activity compared to established drugs like celecoxib.
-
Anti-cancer Activity :
- The compound has been evaluated for its cytotoxic effects against various cancer cell lines. In vitro studies suggest that it may inhibit the proliferation of breast cancer cells by targeting specific signaling pathways involved in cell growth and survival . For instance, thieno[2,3-d]pyrimidine derivatives have shown promising results against triple-negative breast cancer cells by suppressing epidermal growth factor receptor (EGFR) and vascular endothelial growth factor (VEGF) pathways.
Case Studies
- In Vivo Studies :
- Cytotoxicity Assays :
Eigenschaften
IUPAC Name |
N-[2-(2-hydroxyethoxy)-2-thiophen-2-ylethyl]-3-methoxy-1-methylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O4S/c1-17-9-10(14(16-17)20-2)13(19)15-8-11(21-6-5-18)12-4-3-7-22-12/h3-4,7,9,11,18H,5-6,8H2,1-2H3,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGBHDUJZTVIYGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NCC(C2=CC=CS2)OCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














